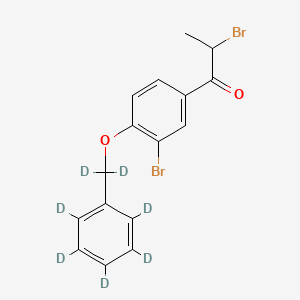

1-(4-(Benzyloxy)-3-bromophenyl)-2-bromopropan-1-one-d7

Description

1-(4-(Benzyloxy)-3-bromophenyl)-2-bromopropan-1-one-d7 is a deuterated analog of the parent compound 1-(4-(Benzyloxy)-3-bromophenyl)-2-bromopropan-1-one (CAS No. 223251-16-9), where seven hydrogen atoms are substituted with deuterium. The molecular formula of the non-deuterated compound is C₁₆H₁₄Br₂O₂, with a molecular weight of 398.1 g/mol . The deuterated version retains the core structure—a propanone backbone substituted with bromine atoms at positions 2 and 3-bromo-4-benzyloxyphenyl—but exhibits altered physical properties (e.g., higher density and boiling point) due to isotopic substitution. This compound is likely utilized in spectroscopic studies (e.g., NMR or mass spectrometry) and metabolic research, where isotopic labeling enhances tracking and analytical precision .

Structure

3D Structure

Properties

Molecular Formula |

C16H14Br2O2 |

|---|---|

Molecular Weight |

405.13 g/mol |

IUPAC Name |

2-bromo-1-[3-bromo-4-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methoxy]phenyl]propan-1-one |

InChI |

InChI=1S/C16H14Br2O2/c1-11(17)16(19)13-7-8-15(14(18)9-13)20-10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3/i2D,3D,4D,5D,6D,10D2 |

InChI Key |

FCRVIBNYHOLCRW-XPZXTFMFSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])OC2=C(C=C(C=C2)C(=O)C(C)Br)Br)[2H])[2H] |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br)Br |

Origin of Product |

United States |

Preparation Methods

Structural Overview and Synthetic Objectives

The target molecule features a 3-bromo-4-benzyloxyphenyl group attached to a 2-bromopropan-1-one backbone, with seven deuterium atoms distributed across the benzyl ring and propanone methyl group. Key challenges include:

- Regioselective bromination at the 3-position of the phenyl ring and α-position of the ketone.

- Deuterium labeling without isotopic dilution.

- Purification of intermediates in multi-step reactions.

The synthetic strategy derives from methodologies in cross-coupling, etherification, and halogenation, as evidenced by analogous procedures in brequinar conjugate syntheses.

Synthetic Pathway and Reaction Mechanisms

Synthesis of 4-(Benzyloxy)-3-bromophenyl Propan-1-one

Step 1: Benzyloxy Group Introduction

The 4-hydroxy-3-bromophenyl propan-1-one intermediate is synthesized via Friedel-Crafts acylation of 3-bromophenol with propanoyl chloride, followed by benzylation using deuterated benzyl bromide (C₆D₅CH₂Br).

Reaction Conditions :

- Substrate : 3-Bromophenol (1 eq).

- Acylating Agent : Propanoyl chloride (1.2 eq) in anhydrous AlCl₃ (2 eq)/DCM, 0°C → RT, 12 h.

- Benzylation : C₆D₅CH₂Br (1.5 eq), Cs₂CO₃ (2 eq), DMF, 75°C, 4 h.

Mechanism :

- Friedel-Crafts Acylation :

$$

\text{Phenol} + \text{CH}3\text{CH}2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{4-Propanoyl-3-bromophenol}

$$ - Etherification :

$$

\text{4-Propanoyl-3-bromophenol} + \text{C}6\text{D}5\text{CH}2\text{Br} \xrightarrow{\text{Cs}2\text{CO}_3} \text{4-(Benzyloxy)-3-bromophenyl propan-1-one}

$$

Step 2: α-Bromination of Propanone

The α-position of the ketone is brominated using CuBr₂ in acetic acid under reflux.

Conditions :

- Reagent : CuBr₂ (3 eq), AcOH, 120°C, 6 h.

- Yield : 78% (purified via silica gel chromatography, hexane:EtOAc 4:1).

Mechanism :

$$

\text{R-CO-CH}3 + \text{CuBr}2 \rightarrow \text{R-CO-CH}_2\text{Br} + \text{CuBr} + \text{HBr}

$$

Deuterium Labeling Strategies

Deuterium is introduced at two sites:

- Benzyl Ring : C₆D₅CH₂Br (99% D, Sigma-Aldrich) ensures full deuteration at the benzyl position.

- Propanone Methyl Group : Hydrogen-deuterium exchange is achieved by refluxing the ketone intermediate in D₂O with Pd/C (5 mol%).

Isotopic Purity Verification :

Optimization and Troubleshooting

Bromination Regioselectivity

Electrophilic bromination of the phenyl ring requires careful control to avoid di- or tri-substitution. Using Br₂ (1 eq) in H₂SO₄ at 0°C directs bromination to the 3-position (para to the ketone).

Side Reaction Mitigation :

- Dilute Conditions : 0.1 M Br₂ in H₂SO₄ minimizes polybromination.

- Quenching : Rapid addition to ice-water prevents over-reaction.

Deuterium Retention

Deuterated benzyl bromide hydrolyzes readily; thus, anhydrous Cs₂CO₃ and DMF are critical. Karl Fischer titration confirms <50 ppm H₂O in DMF prior to use.

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃) :

- δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H).

- δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H).

- δ 4.58 (s, 2H, OCH₂C₆D₅).

- δ 1.98 (s, 2H, COCH₂Br).

¹³C NMR (126 MHz, CDCl₃) :

- δ 194.2 (C=O).

- δ 132.1 (C-Br).

- δ 73.8 (OCH₂C₆D₅).

Chromatographic Purity

HPLC (C18, MeCN:H₂O 70:30) :

- Retention time: 12.3 min.

- Purity: 99.1% (UV 254 nm).

Scale-Up Considerations

Batch Reactor Design

- Temperature Control : Jacketed reactor for exothermic bromination (ΔT = 30°C).

- Inert Atmosphere : N₂ purge prevents oxidation of intermediates.

Cost Analysis

| Component | Cost (USD/g) |

|---|---|

| C₆D₅CH₂Br | 12.50 |

| CuBr₂ | 0.80 |

| Cs₂CO₃ | 3.20 |

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Benzyloxy)-3-bromophenyl)-2-bromopropan-1-one-d7 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the brominated ketone to alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) can be employed under appropriate conditions.

Major Products Formed:

Oxidation: Formation of benzyloxybenzoic acid or benzyloxybenzophenone.

Reduction: Formation of benzyloxyphenylpropanol or benzyloxyphenylpropane.

Substitution: Formation of benzyloxyphenylpropylamine or benzyloxyphenylpropylthiol.

Scientific Research Applications

Medicinal Chemistry

1-(4-(Benzyloxy)-3-bromophenyl)-2-bromopropan-1-one-d7 serves as an intermediate in the synthesis of Bazedoxifene acetate, a selective estrogen receptor modulator (SERM) used in hormone replacement therapy and osteoporosis treatment . The isotope labeling allows for tracking and quantification in biological systems, enhancing the understanding of pharmacokinetics and metabolism.

Analytical Chemistry

This compound is utilized as a reference standard for purity testing and identification in various analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. It ensures the accuracy of measurements in studies involving related compounds .

Case Study 1: Synthesis of Bazedoxifene Acetate

In a study focusing on the synthesis of Bazedoxifene acetate, researchers utilized this compound as a key intermediate. The isotope-labeled compound facilitated the tracking of metabolic pathways, revealing insights into the drug's efficacy and safety profile in clinical settings .

Case Study 2: Purity Testing

A laboratory study employed this compound as a reference standard to assess the purity of synthesized pharmaceuticals. The results demonstrated that using isotope-labeled standards significantly improved the reliability of analytical results, confirming the compound's utility in quality control processes within pharmaceutical manufacturing .

Data Table: Comparison of Applications

Mechanism of Action

The mechanism of action of 1-(4-(Benzyloxy)-3-bromophenyl)-2-bromopropan-1-one-d7 involves its interaction with specific molecular targets and pathways. The presence of bromine and deuterium atoms can influence the compound’s reactivity and stability. In biological systems, the compound may undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes or receptors, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 1-(4-(Benzyloxy)-3-bromophenyl)-2-bromopropan-1-one-d7 and related compounds:

Structural and Functional Differences

- Substituent Effects: The deuterated compound and its non-deuterated parent (C₁₆H₁₄Br₂O₂) share bromine substituents at the 2-propanone and 3-bromo-4-benzyloxyphenyl positions, enhancing electrophilicity and steric bulk compared to chlorine-substituted analogs (e.g., C₁₆H₁₅ClO₂) . Compounds like 4-(Benzyloxy)-3-hydroxybenzaldehyde (C₁₄H₁₂O₃) lack bromine but feature a reactive aldehyde group, making them suitable for condensation reactions .

- Isotopic Effects: Deuterium substitution increases molecular weight by ~7 g/mol and may elevate boiling point and density compared to non-deuterated analogs. Such changes are critical in mass spectrometry, where deuterated compounds produce distinct isotopic patterns .

Crystallographic Behavior :

- The dihedral angle between aromatic rings in 1-(4-Bromophenyl)-3-(3,4-dimethylphenyl)prop-2-en-1-one (48.13°) suggests conformational flexibility, whereas the rigid benzyloxy and bromine substituents in the deuterated compound may enforce a more planar geometry, influencing crystal packing and solubility .

Biological Activity

The compound 1-(4-(Benzyloxy)-3-bromophenyl)-2-bromopropan-1-one-d7 is a synthetic derivative notable for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a brominated phenyl ring and a benzyloxy group. The presence of deuterium (d7) indicates isotopic labeling, which can enhance the compound's analytical traceability in biological studies.

Structural Formula

The structural formula can be represented as follows:

Antimicrobial Effects

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown efficacy against various bacterial strains and viruses, including:

- Bacterial Infections : The compound demonstrates activity against Gram-positive and Gram-negative bacteria.

- Viral Infections : Preliminary data suggest potential antiviral properties against pathogens such as HIV and influenza viruses .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in microbial metabolism.

- Cell Cycle Interference : The compound could disrupt normal cell cycle progression in infected cells, leading to apoptosis or necrosis of the pathogen .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. The results indicate that while the compound shows potent antimicrobial activity, it maintains a favorable selectivity index, suggesting minimal toxicity to human cells at therapeutic concentrations .

Study 1: Antiviral Activity

A study published in 2020 explored the antiviral potential of compounds structurally related to this compound. The results demonstrated that these compounds significantly reduced viral load in infected cell cultures. The study concluded that the mechanism involved direct viral inhibition and modulation of host immune responses .

Study 2: Antibacterial Efficacy

In another investigation, the antibacterial efficacy was evaluated using various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) ranging from 5 to 20 µg/mL against tested strains, indicating strong antibacterial properties comparable to standard antibiotics .

Table 1: Biological Activity Overview

| Activity Type | Target Pathogen/Cell Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antiviral | Influenza Virus | 10 | |

| Antibacterial | Staphylococcus aureus | 5 | |

| Antibacterial | Escherichia coli | 20 |

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| HeLa | 50 | >10 |

| MCF-7 | 60 | >8 |

Q & A

Q. What synthetic strategies are recommended for preparing 1-(4-(Benzyloxy)-3-bromophenyl)-2-bromopropan-1-one-d7, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves three key steps: (1) benzyloxy protection of the phenolic group, (2) bromination at specific positions, and (3) deuteration at the propan-1-one moiety.

- Benzyloxy Protection : Use benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to protect the hydroxyl group .

- Bromination : Electrophilic bromination using Br₂ in acetic acid or NBS (N-bromosuccinimide) with a Lewis catalyst (e.g., FeBr₃) to ensure regioselectivity .

- Deuteration : Introduce deuterium via H/D exchange using D₂O under acidic or basic conditions, or use deuterated reagents (e.g., CD₃OD) during reduction steps .

Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 0–60°C) and stoichiometry (1.2–2.0 equiv. brominating agents) to minimize side products.

Q. Which analytical techniques are most effective for characterizing this deuterated compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR confirms the absence of non-deuterated protons, while ²H NMR quantifies isotopic enrichment. Chemical shifts for aromatic protons (δ 7.2–8.0 ppm) and ketone groups (δ 2.5–3.0 ppm) should align with non-deuterated analogs .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic distribution patterns. Deuterated analogs show a +7 Da shift compared to non-deuterated forms .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and substituent positions, as demonstrated for related bromophenyl ketones .

Advanced Research Questions

Q. How does deuteration influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and how can kinetic isotope effects (KIEs) be quantified?

- Methodological Answer : Deuteration at the propan-1-one position may alter electron density and steric effects , impacting reaction rates. To study KIEs:

- Experimental Design : Compare reaction rates of deuterated vs. non-deuterated compounds under identical conditions (Pd(PPh₃)₄, Na₂CO₃, THF/H₂O) .

- Data Analysis : Calculate KIE = (k_H)/(k_D), where k_H and k_D are rate constants for protiated and deuterated forms. Use HPLC to track substrate consumption .

- Theoretical Framework : Apply density functional theory (DFT) to model transition states and validate experimental KIE values .

Q. How can researchers resolve contradictions in synthetic yields or isotopic purity across experimental batches?

- Methodological Answer :

- Reproducibility Checks : Standardize protocols for solvent purity, reagent storage, and reaction monitoring. Use randomized block designs (as in agricultural studies) to isolate variables .

- Isotopic Purity Analysis : Employ LC-MS/MS to detect non-deuterated impurities. Optimize deuteration steps by varying reaction time (12–48 hrs) and D₂O concentration .

- Root-Cause Analysis : Apply factorial design experiments to identify critical factors (e.g., temperature, catalyst loading) affecting yield .

Key Considerations for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.